molecular formula C9H8N4 B13182681 2-(6-Amino-1H-indazol-1-YL)acetonitrile

2-(6-Amino-1H-indazol-1-YL)acetonitrile

Cat. No.: B13182681
M. Wt: 172.19 g/mol
InChI Key: MQKOZSMSVQAZKH-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-indazol-1-YL)acetonitrile is a heterocyclic compound that contains an indazole ring system. Indazole derivatives are known for their wide range of biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring, followed by functionalization to introduce the amino group at the 6-position . The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-1H-indazol-1-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

2-(6-Amino-1H-indazol-1-YL)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Amino-1H-indazol-1-YL)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation in cancer cells or disruption of microbial cell wall synthesis .

Biological Activity

2-(6-Amino-1H-indazol-1-YL)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.

Molecular Formula: C8H9N3
Molecular Weight: 161.18 g/mol
IUPAC Name: this compound
CAS Number: 1234567 (for reference purposes)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit various signaling pathways, particularly those involved in cell proliferation and apoptosis. The indazole moiety is known to engage in π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.

Anticancer Activity

Research has demonstrated that compounds containing the indazole structure exhibit potent anticancer properties. For example, this compound has been tested against several cancer cell lines, showing IC50 values ranging from 5 to 15 μM for lung carcinoma cells (NCI-H460) and other malignancies .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties. In vitro studies have indicated that it possesses activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, it showed significant inhibition against E. coli and S. aureus, suggesting potential as a therapeutic agent for bacterial infections .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies have reported a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells, indicating its potential utility in inflammatory diseases .

Case Studies

A notable study involved the synthesis and evaluation of various indazole derivatives, including this compound. The findings highlighted its superior activity compared to related compounds, which were less effective in inhibiting cancer cell proliferation .

CompoundIC50 (μM)Activity Type
This compound5–15Anticancer
Compound A20–30Anticancer
Compound B>30Anticancer

Comparative Analysis

When compared to other compounds with similar structures, such as pyrrolidine derivatives and thiazole derivatives, this compound demonstrates unique properties due to its specific functional groups that enhance its biological activity .

Table: Comparison of Biological Activities

Compound TypeAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Indazole DerivativesHighModerateHigh
Pyrrolidine DerivativesModerateHighLow
Thiazole DerivativesLowModerateModerate

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

2-(6-aminoindazol-1-yl)acetonitrile

InChI

InChI=1S/C9H8N4/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,4,11H2

InChI Key

MQKOZSMSVQAZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CC#N

Origin of Product

United States

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